4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of dichlorophenyl and nitrophenyl groups attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a similar nucleophilic substitution reaction using a suitable nitrophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dichlorophenyl)-1-(2-aminophenyl)-1H-1,2,3-triazol-5-amine
- 4-(2,6-Dichlorophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-amine
- 4-(2,6-Dichlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine
Uniqueness
4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine is unique due to the specific combination of dichlorophenyl and nitrophenyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
94054-11-2 |
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Molecular Formula |
C14H9Cl2N5O2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)-3-(2-nitrophenyl)triazol-4-amine |
InChI |
InChI=1S/C14H9Cl2N5O2/c15-8-4-3-5-9(16)12(8)13-14(17)20(19-18-13)10-6-1-2-7-11(10)21(22)23/h1-7H,17H2 |
InChI Key |
YDMDMYIKWNJLER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C3=C(C=CC=C3Cl)Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
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